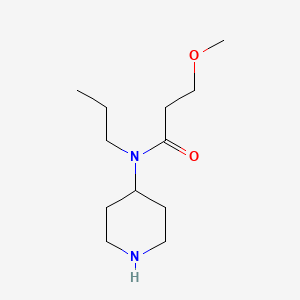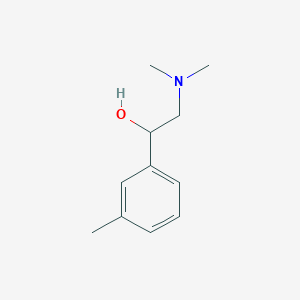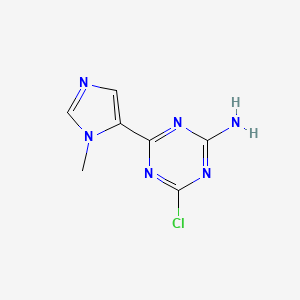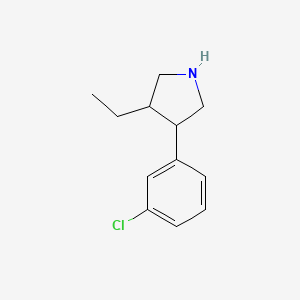![molecular formula C10H17N3O2 B13184101 (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
化学反应分析
Types of Reactions
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol: Unique due to its specific stereochemistry and functional groups.
Other Pyrazole-Containing Compounds: Share the pyrazole moiety but differ in their additional substituents and stereochemistry.
Pyrrolidine Derivatives: Similar in having the pyrrolidine ring but vary in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, along with its chiral centers. This makes it a valuable compound for studying stereochemistry and its effects on biological activity.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
(3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)13-6-8(3-12-13)15-10-5-11-4-9(10)14/h3,6-7,9-11,14H,4-5H2,1-2H3/t9-,10-/m1/s1 |
InChI 键 |
IBPYWLDOOULMNX-NXEZZACHSA-N |
手性 SMILES |
CC(C)N1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
规范 SMILES |
CC(C)N1C=C(C=N1)OC2CNCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


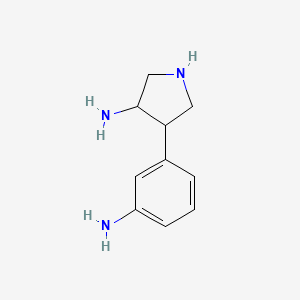
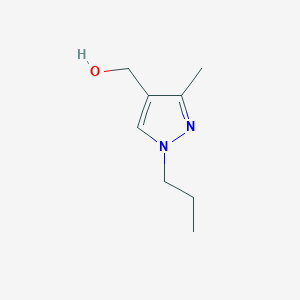
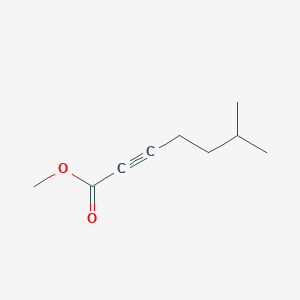
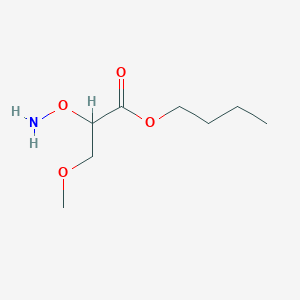
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
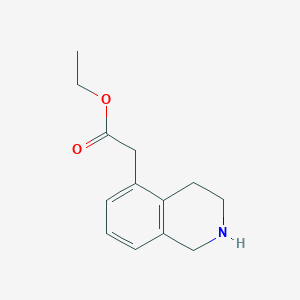
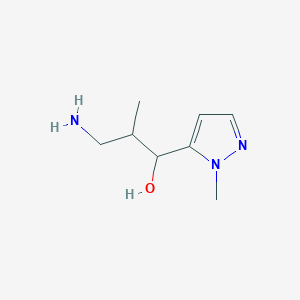
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

